3'',4''-Di-O-p-coumaroylquercitrin
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Overview
Description
3’‘,4’'-Di-O-p-coumaroylquercitrin, also known as Quercetin 3-O-(3”,4”-di-E-p-coumaroyl)-α-L-rhamnopyranoside, is a natural flavonoid compound. It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of two p-coumaroyl groups attached to the quercitrin molecule. This compound is primarily found in various plants and is known for its potential biological activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’‘,4’'-Di-O-p-coumaroylquercitrin typically involves the esterification of quercitrin with p-coumaric acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods: Industrial production of 3’‘,4’'-Di-O-p-coumaroylquercitrin is less common due to its natural abundance in plants. extraction from plant sources followed by purification is a feasible method. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’‘,4’'-Di-O-p-coumaroylquercitrin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Scientific Research Applications
3’‘,4’'-Di-O-p-coumaroylquercitrin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
The biological effects of 3’‘,4’'-Di-O-p-coumaroylquercitrin are primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Quercetin: The parent compound, known for its strong antioxidant properties.
Rutin: Another quercetin derivative with similar biological activities.
Kaempferol: A flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness: 3’‘,4’'-Di-O-p-coumaroylquercitrin is unique due to the presence of two p-coumaroyl groups, which enhance its biological activities compared to its parent compound quercetin. This structural modification provides additional sites for interaction with biological targets, potentially increasing its efficacy in various applications .
Properties
Molecular Formula |
C39H32O15 |
---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1 |
InChI Key |
VIRFRWFMTVPWDV-ZZEMBROASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |
Origin of Product |
United States |
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